8-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound features an amino group and two carbonyl groups within its molecular structure, contributing to its potential biological activities. It is recognized for its role in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical methods, often involving the reaction of simpler organic molecules. Its derivatives are studied for their pharmacological properties, including anti-inflammatory and anti-cancer activities.
8-Aminoquinazoline-2,4(1H,3H)-dione is classified as a quinazoline derivative, which is a type of bicyclic aromatic compound. It falls under the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 8-Aminoquinazoline-2,4(1H,3H)-dione typically involves several key reactions:
The molecular formula of 8-Aminoquinazoline-2,4(1H,3H)-dione is . The structure features:
8-Aminoquinazoline-2,4(1H,3H)-dione participates in various chemical reactions:
The mechanism of action for compounds like 8-Aminoquinazoline-2,4(1H,3H)-dione often involves:
Studies indicate that derivatives of this compound exhibit activity against certain cancer cell lines by inducing apoptosis and inhibiting cell growth.
8-Aminoquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
The quinazoline-2,4(1H,3H)-dione core has evolved into a privileged scaffold in medicinal chemistry due to its structural versatility and broad bioactivity profile. This bicyclic framework integrates a benzene ring fused with a pyrimidinedione, creating a planar, electron-rich system amenable to diverse synthetic modifications. Historically, unsubstituted quinazoline-2,4(1H,3H)-dione (benzoyleneurea) served primarily as a chemical precursor [10]. However, systematic exploration of its substitution patterns revealed that position-specific modifications could dramatically enhance pharmacological relevance. The emergence of 8-aminoquinazoline-2,4(1H,3H)-dione as a distinct pharmacophoric unit represents a strategic evolution in leveraging this scaffold for targeted drug design [3] [5].
Table 1: Therapeutic Applications of Quinazoline-2,4(1H,3H)-dione Derivatives
Therapeutic Area | Lead Compound/Study | Key Findings | Source |
---|---|---|---|
Oncology (PARP Inhibition) | [⁶⁸Ga]Ga-SMIC-2001 | High tumor-to-background contrast (Tumor/Liver ratio: 2.20 ± 0.51) in PARP imaging | [2] |
Antimicrobials | Compounds 13 & 15 | Broad-spectrum activity against Gram-positive and Gram-negative bacterial strains | [4] |
Immunomodulation | Avadomide analogs | CRBN-mediated degradation of disease-relevant proteins; TNF-α/IL-6 inhibition |
The scaffold’s "privileged" status is evidenced by its presence in multiple drug classes:
Commercial availability of 8-aminoquinazoline-2,4(1H,3H)-dione (CAS 1379309-59-7) further accelerated drug discovery efforts, with suppliers offering gram-scale quantities for structure-activity relationship studies [3] [5]. Synthetic routes typically involve cyclization of anthranilic acid derivatives or regioselective amination of halogenated precursors, enabling efficient library generation [5].
The introduction of an amino group at the C8 position induces profound electronic and steric alterations that critically modulate ligand-target interactions. Unlike unsubstituted or C6/C7-modified analogs, the 8-amino group acts as both a hydrogen bond donor and acceptor, enhancing molecular recognition in biological environments.
Table 2: Electronic and Solubility Effects of 8-Amino Substitution
Property | 8-Aminoquinazoline-2,4(1H,3H)-dione | Unsubstituted Quinazoline-2,4(1H,3H)-dione | Biological Impact |
---|---|---|---|
Electron Density | Increased at C5/C7 positions | Uniform distribution | Enhanced π-stacking with aromatic residues in PARP-1 |
log D₇.₄ | Estimated -3.5 to -4.0* | -2.1 (calculated) | Improved aqueous solubility; renal clearance dominance |
H-Bond Capacity | 3 Donors / 3 Acceptors | 2 Donors / 2 Acceptors | High-affinity binding to His380/Trp382 in CRBN |
Estimated from structurally similar probe [⁶⁸Ga]Ga-SMIC-2001 (Log D₇.₄ = -3.82) [2]
Key bioactivity modulations include:
The 8-amino group also influences physicochemical profiles:
Synthetic access to this regioisomer remains challenging due to competing amination at C6/C7. However, novel routes via directed ortho-lithiation or transition-metal-catalyzed C-H amination have enabled selective C8 functionalization, providing platforms for next-generation derivatives [3] [6].
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: